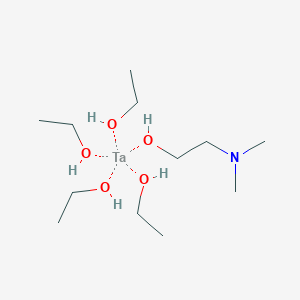

Tantalum tetraethoxide dimethylaminoethoxide

Beschreibung

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethanol;ethanol;tantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODRYJGUVQEOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35NO5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkoxide Substitution Method

The reaction proceeds under inert conditions to prevent hydrolysis or oxidation. In a representative procedure, Ta(OEt)₅ is combined with DMAE in a 1:1 molar ratio in anhydrous toluene. The exothermic reaction releases ethanol, which is removed under reduced pressure to drive the equilibrium toward product formation:

Key parameters include:

-

Temperature : Maintained at 0–5°C during DMAE addition to mitigate side reactions.

-

Atmosphere : Strict nitrogen or argon environment to prevent ligand oxidation.

-

Solvent : Toluene or hexane, chosen for low polarity and ease of ethanol removal.

Post-reaction, the crude product is purified via fractional distillation under high vacuum (0.1–1.0 mmHg), yielding a colorless to amber liquid with >98% purity.

Reaction Optimization and Critical Parameters

Molar Ratios and Stoichiometric Control

A stoichiometric excess of DMAE (>1.1 equiv) risks forming bis-chelated species (e.g., Ta(OEt)₃(OCH₂CH₂NMe₂)₂), which exhibit lower volatility and thermal stability. Patent data confirm that a 1:1 ratio maximizes yield of the monofunctionalized product while minimizing oligomerization.

Solvent and Temperature Effects

Nonpolar solvents (toluene, hexane) are optimal due to their inertness and compatibility with Ta(OEt)₅. Elevated temperatures (>50°C) promote ligand scrambling, evidenced by broadening in ¹H NMR spectra. Controlled addition of DMAE at ≤5°C ensures regioselective substitution at a single ethoxide site.

Ligand Design and Coordination Chemistry

The success of this synthesis hinges on DMAE’s bidentate coordination mode, where the oxygen and nitrogen atoms bind to tantalum, satisfying its six-coordinate geometry. This configuration prevents polymerization, a common issue with monodentate alkoxide precursors.

Chelate Ring Stability

The five-membered chelate ring formed by DMAE (O–Ta–N–CH₂–CH₂–O) enhances thermodynamic stability compared to larger rings. For example, substituting DMAE with 3-(dimethylamino)-1-propanol (forming a six-membered ring) raises the distillation temperature from 85°C to 122°C at 0.1 mmHg, indicating reduced volatility.

Purification and Isolation Techniques

Vacuum Distillation

Post-reaction, the product is isolated via fractional distillation under dynamic vacuum (0.1–0.5 mmHg). The optimal distillation temperature ranges from 85–125°C, depending on scale and equipment. Higher vacuum (≤0.1 mmHg) lowers the boiling point, minimizing thermal decomposition.

Analytical Validation

¹H NMR and elemental analysis are employed to confirm structure and purity:

-

¹H NMR : Peaks at δ 3.6–4.0 ppm (OCH₂CH₂NMe₂), δ 1.2–1.5 ppm (OCH₂CH₃), and δ 2.2–2.4 ppm (NMe₂).

-

Elemental analysis : Carbon and nitrogen content within ±0.3% of theoretical values.

Comparative Analysis of Synthesis Protocols

The disparity in distillation temperatures reflects differences in vacuum intensity. At 1 mmHg, the boiling point increases to 125°C, aligning with industrial-scale setups.

Challenges and Mitigation Strategies

Moisture Sensitivity

Ta(OEt)₄OCH₂CH₂NMe₂ hydrolyzes rapidly upon exposure to ambient humidity, forming Ta₂O₅ and ethoxide byproducts. Storage under dry nitrogen or in sealed ampules is essential.

Analyse Chemischer Reaktionen

Types of Reactions

Tantalum tetraethoxide dimethylaminoethoxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form tantalum pentoxide and ethanol.

Thermal Decomposition: Decomposes at elevated temperatures to form tantalum pentoxide.

Substitution Reactions: Can undergo substitution reactions with other alcohols or amines to form different tantalum alkoxides.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Thermal Decomposition: Requires heating to temperatures above 125°C.

Substitution Reactions: Various alcohols or amines can be used as reagents, and the reactions are usually conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Hydrolysis: Tantalum pentoxide and ethanol.

Thermal Decomposition: Tantalum pentoxide.

Substitution Reactions: Different tantalum alkoxides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Thin-Film Deposition

Chemical Vapor Deposition (CVD)

Tantalum tetraethoxide dimethylaminoethoxide is primarily used as a precursor for the deposition of tantalum pentoxide (Ta₂O₅) thin films. The compound can be utilized in various deposition techniques, including:

- Injection Metallorganic Chemical Vapor Deposition (IMOCVD) : This method allows for the low-temperature deposition of Ta₂O₅ films on silicon substrates. The process involves the injection of the tantalum precursor into a reaction chamber where it decomposes to form thin films. Studies have shown that the structural properties of these films can be influenced by deposition conditions such as temperature and pressure .

- Atomic Layer Deposition (ALD) : this compound can also be used in ALD processes to create ultra-thin films with precise thickness control. This technique is essential for applications requiring high uniformity and conformality over complex geometries.

- Sol-Gel Processing : The compound participates in sol-gel processes to produce tantalum oxide coatings with tailored properties. This method is advantageous for producing films with specific optical or electrical characteristics .

Optoelectronic Applications

Tantalum pentoxide films produced from this compound exhibit significant optical properties, making them suitable for various optoelectronic applications:

- High Refractive Index Films : Tantalum pentoxide has a high refractive index (up to 2.039), which is beneficial for optical coatings in devices like lenses and mirrors .

- Dielectric Materials : These films are used as dielectric layers in dynamic random access memory (DRAM) and semiconductor field-effect transistors (FETs), where they contribute to improved performance and miniaturization of electronic components .

Electrochromic Devices

Tantalum oxide films derived from this compound show electrochromic properties, which allow them to change color when an electric charge is applied. This characteristic is exploited in smart glass technologies, enabling dynamic control of light transmission and energy efficiency in buildings .

Mixed-Metal Thin Films

This compound can also serve as a precursor for mixed-metal oxides, such as lithium tantalate (LiTaO₃) and strontium tantalate (Sr(TaO₃)₂). These materials are known for their non-linear optical properties and are used in advanced photonic applications .

Case Study 1: IMOCVD of Ta₂O₅ Films

Research conducted on the deposition of tantalum pentoxide using this compound via IMOCVD demonstrated that varying the injection rates and substrate temperatures significantly affected the film's crystallinity and morphology. X-ray diffraction (XRD) analyses confirmed that optimal conditions led to highly crystalline Ta₂O₅ films suitable for electronic applications.

Case Study 2: Electrochromic Performance

A study on electrochromic devices revealed that tantalum oxide films synthesized from this compound exhibited rapid color change and good cycling stability, making them ideal candidates for smart window applications. The electrochemical performance was evaluated using cyclic voltammetry, demonstrating significant potential in energy-efficient building technologies.

Wirkmechanismus

The mechanism by which tantalum tetraethoxide dimethylaminoethoxide exerts its effects is primarily through its decomposition to form tantalum pentoxide. This process involves the breaking of tantalum-oxygen and tantalum-nitrogen bonds, followed by the formation of tantalum-oxygen bonds in the resulting tantalum pentoxide. The molecular targets and pathways involved in this process are related to the chemical reactivity of the tantalum center and the stability of the resulting tantalum pentoxide .

Vergleich Mit ähnlichen Verbindungen

Volatility and Thermal Stability

- Ta(OEt)₄(DMAE): The dimethylaminoethoxide ligand reduces intermolecular interactions, improving volatility and enabling deposition at lower temperatures (200–400°C) compared to pure alkoxides like Ta(V) ethoxide, which require higher temperatures (>450°C) .

- Ta(V) tetraethoxide 2,4-pentanedionate : The acetylacetonate (pentanedionate) ligand increases thermal stability, evidenced by its higher melting point (45°C) and boiling point (95°C under vacuum). This suggests suitability for processes requiring moderate thermal budgets .

- Tris(ethylmethylamido)(tert-butylimido)tantalum(V) (TBTEMT) : The amido and imido ligands facilitate nitrogen incorporation during plasma-enhanced atomic layer deposition (PEALD), making it ideal for TaN films rather than oxides .

Biologische Aktivität

Tantalum tetraethoxide dimethylaminoethoxide (Ta(OEt)₄(DMAE)), a tantalum-based organometallic compound, has garnered attention for its potential biological applications, particularly in biomedical fields. This article synthesizes current research findings, case studies, and analytical data regarding its biological activity.

- Molecular Formula : C₁₂H₃₀N₁O₅Ta

- Molecular Weight : 449.32 g/mol

- CAS Number : 172901-22-3

- Appearance : Colorless to amber liquid

- Boiling Point : 125 °C at 1 mmHg

- Purity : 98%+

This compound is sensitive to air and moisture, which necessitates careful handling in laboratory settings. It is primarily used as a precursor for tantalum oxide films in various applications, including electronics and optics .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of tantalum compounds, including Ta(OEt)₄(DMAE). The incorporation of metal ions such as calcium (Ca²⁺) and zinc (Zn²⁺) into tantalum matrices has shown promising results in enhancing antibacterial activity. A study reported that Ca²⁺/Zn²⁺-doped tantalum oxide nanorods exhibited significant antibacterial effects against various pathogens, suggesting that modifications to tantalum compounds can enhance their biological efficacy .

Cytotoxicity Studies

Cytotoxicity assays are critical for assessing the safety of new compounds. In vitro studies have demonstrated that certain tantalum compounds can exhibit cytotoxic effects on cancer cell lines. For instance, research on related tantalum complexes has indicated selective toxicity against specific tumor types while sparing normal cells .

Case Studies

-

Porous Tantalum in Biomedical Applications

- Researchers modified porous tantalum using hydrothermal methods to create Ca²⁺/Zn²⁺-doped Ta₂O₅ nanorods. These were subjected to various biological assays, including MTT assays for cell viability and scanning electron microscopy (SEM) for structural analysis. The results indicated enhanced cellular activity and differentiation in osteoblast-like cells, highlighting the potential of tantalum-based materials in bone regeneration applications .

-

Tantalum-Based Dielectric Films

- This compound has been utilized as a precursor for depositing dielectric films of tantalum pentoxide (Ta₂O₅). These films have applications in electronic devices and have been studied for their biocompatibility and potential use in biosensors. The films' structural properties were characterized using Fourier-transform infrared spectroscopy (FTIR), energy-dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .

Research Findings

Q & A

Q. Critical Factors :

- Moisture control : The compound is highly moisture-sensitive, requiring anhydrous solvents and inert atmospheres (e.g., Ar/N₂ gloveboxes) to prevent hydrolysis .

- Precursor ratios : Excess dimethylaminoethanol can improve ligand stability but may introduce impurities if not carefully removed via vacuum distillation.

What characterization techniques are critical for verifying the structural integrity of this compound?

Basic Research Question

- Spectroscopy :

- Microscopy :

- SEM/TEM : Reveals particle morphology and agglomeration trends (e.g., uniform nanoscale particles under optimized synthesis) .

- XRD : Detects crystallinity and phase purity, particularly after thermal processing (e.g., amorphous-to-crystalline transitions in Ta₂O₅ films) .

How do mechanical stresses affect the electrical properties of materials derived from this compound, and what models explain these phenomena?

Advanced Research Question

Mechanical stress induces leakage current surges in Ta-based capacitors due to:

- Microstructural deformation : Transient compression increases contact area between Ta₂O₅ dielectric and MnO₂ cathode particles, lowering resistivity .

- Equivalent conductivity changes : Stress redistributes charge carriers, creating localized conductive pathways .

Modeling Approach :

A mechanical-electrical coupled model integrates:

- Mechanical strain (via finite element analysis).

- Electrical conductivity (based on particle contact theory).

This model predicts leakage current increases under dynamic impact (e.g., 20–70% surge at 500–1500 G loads) with >85% accuracy compared to experimental data .

What are the challenges in simulating leakage current behavior under dynamic impact, and how can coupled field models improve predictive accuracy?

Advanced Research Question

Challenges :

- Decoupled simulations : Prior studies isolated mechanical or electrical effects, leading to order-of-magnitude discrepancies (e.g., overestimating leakage current by 10×) .

- Microscale heterogeneity : Pores and cracks in Ta/MnO₂ interfaces complicate uniform field assumptions.

Q. Solution :

- Coupled field modeling : Simultaneously solves stress-strain equations and charge transport dynamics.

- Validation : Experimental impact tests (e.g., Machete hammer trials) and SEM microstructural analysis confirm model predictions, enabling reliability-driven capacitor designs .

What precautions are necessary when handling this compound due to its reactivity?

Basic Research Question

- Moisture avoidance : Store under inert gas (Ar) and use sealed reactors to prevent hydrolysis, which generates hazardous byproducts (e.g., ethanol and dimethylamine) .

- PPE requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H319/H335 hazards) .

- First aid : For skin contact, rinse with water for 15 minutes and seek medical attention (P305+P351+P338 protocols) .

How does ligand substitution in tantalum alkoxide precursors influence the properties of deposited oxide films?

Advanced Research Question

Dimethylaminoethoxy ligands in Ta(OEt)₄(DMAE) enhance:

Q. Methodological Insight :

- Thermogravimetric analysis (TGA) : Quantifies ligand removal kinetics (e.g., 90% mass loss at 300°C).

- XPS : Confirms Ta⁵⁺ oxidation state and carbon residue levels (<1 at.%) in films .

What role do oxidized metal powders play in enhancing the safety of Ta-based capacitors under mechanical shock?

Advanced Research Question

Oxidized Ta powders (e.g., Ta₂O₅-coated particles) act as safety enhancers by:

- Resistivity modulation : Under compression, oxidized layers fracture, increasing conductivity to safely dissipate charge .

- Stress buffering : Porous Ta₂O₅ structures absorb impact energy, reducing dielectric cracking .

Q. Experimental Validation :

- Pressure-dependent resistivity tests : Show 3–4 orders of magnitude drop in resistivity at >1 GPa loads (Fig. 3 in ).

- Post-impact SEM : Reveals intact MnO₂ cathodes in capacitors with oxidized powder buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.